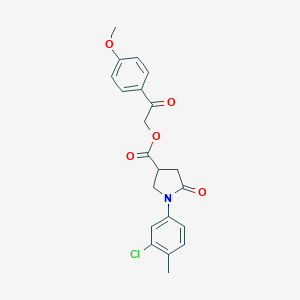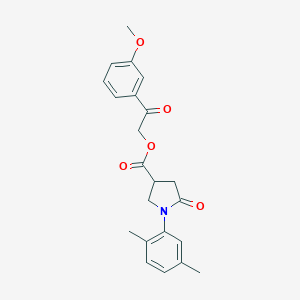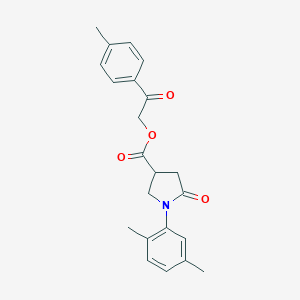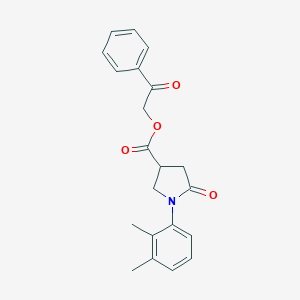
3-amino-N-(2-naphthyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2-naphthyl)-N-phenylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-amino-N-(2-naphthyl)-N-phenylbenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-amino-N-(2-naphthyl)-N-phenylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-amino-N-(2-naphthyl)-N-phenylbenzamide in laboratory experiments is its high yield and purity. It is also relatively easy to synthesize and can be purified using standard techniques. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-amino-N-(2-naphthyl)-N-phenylbenzamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing new synthetic methods for this compound and its analogs. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections.
Méthodes De Synthèse
The synthesis of 3-amino-N-(2-naphthyl)-N-phenylbenzamide involves the reaction of 2-naphthylamine and N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of the product is typically high, and the purity can be verified using spectroscopic techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
3-amino-N-(2-naphthyl)-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propriétés
Nom du produit |
3-amino-N-(2-naphthyl)-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C23H18N2O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-amino-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C23H18N2O/c24-20-10-6-9-19(15-20)23(26)25(21-11-2-1-3-12-21)22-14-13-17-7-4-5-8-18(17)16-22/h1-16H,24H2 |
Clé InChI |
WOVDIEUHAMCLIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















